molecular formula B B1246496 Boron-11

Boron-11

Cat. No. B1246496
M. Wt: 11.009305 g/mol
InChI Key: ZOXJGFHDIHLPTG-IGMARMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boron-11 is the stable isotope of boron with relative atomic mass 11.009306, 80.1 atom percent natural abundance and nuclear spin 3/2.
A trace element with the atomic symbol B, atomic number 5, and atomic weight [10.806;  10.821]. Boron-10, an isotope of boron, is used as a neutron absorber in BORON NEUTRON CAPTURE THERAPY.

Scientific Research Applications

1. Boron Chemistry and Material Science

Boron-11 plays a significant role in the field of boron chemistry, which encompasses a wide range of applications including the synthesis of organic and inorganic boron compounds, the creation of new materials like liquid crystals, supramolecular clusters, and nanomachines, as well as advancements in ceramics and molecular electronic devices (Yamamoto, 1994).

2. Environmental Science and Groundwater Analysis

Boron-11 isotopes are used as tracers in environmental science, particularly in the study of groundwater systems. They help in identifying different water types, and their concentration in combination with isotopic values distinguishes sources of recharge to groundwater (Bassett, Buszka, Davidson, & Chong-Diaz, 1995).

3. Nuclear Magnetic Resonance (NMR) and Spectroscopy

Boron-11 is extensively used in NMR spectroscopy for studying boron-containing compounds and materials. It's crucial for understanding molecular structures, electronic environments, and various other chemical properties of boron-containing systems (Wong & Bryce, 2018).

4. Boron Isotope Analysis in Marine Systems

The analysis of boron isotopes, particularly Boron-11, is critical in marine science, especially for studying variations in the δ11B signatures of marine organisms and fossils. This helps in understanding the effects of environmental changes on marine ecosystems (Standish, Chalk, Babila, Milton, Martin, Palmer, & Foster, 2019).

5. Proton Therapy and Medical Research

Boron-11 is investigated for use in proton therapy as a proton boron fusion dose enhancement agent. The synergy of Boron-11 with alpha particles in proton therapy suggests a potential for enhanced dose delivery in tumor treatments (Kim et al., 2019).

properties

Product Name

Boron-11

Molecular Formula

B

Molecular Weight

11.009305 g/mol

IUPAC Name

boron-11

InChI

InChI=1S/B/i1+0

InChI Key

ZOXJGFHDIHLPTG-IGMARMGPSA-N

Isomeric SMILES

[11B]

Canonical SMILES

[B]

synonyms

Boron
Boron 11
Boron-11

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A filtered solution of barium hydroxide octahydrate reacted with an aqueous solution of boric acid to provide hydrated γ barium borate having a barium to boron ratio of 1:2 and having fine particle size. The hydrated γ barium borate was converted to the anhydrous γ form at about 300° to 400° C. Further heating to about 600° to 800° C. converted the product to β-BaB2O4. The conversion to the β-form is preferably during sintering of a ceramic dielectric composition to which the γ-BaB2O4 has been added as a flux.
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Synthesis routes and methods II

Procedure details

A boron compound of the invention is prepared by adding 17,093 grams of octadecylamine and 15,362 grams of styrene oxide to a 65-liter, round-bottomed flask that contains 13 liters of tollene and 1 liter of water. The flask is fitted with a water-cooled condenser and placed in a heating mantle. The mixture thus formed is refluxed at a moderate rate for 24 hours. The reaction is cooled to room temperature and 4,033 grams of boric acid are added to the flask. Next, the flask is fitted with a Dean-Stark trap, topped with a water-cooled condenser and the reaction mixture is refluxed until water stops collecting in the trap. Toluene is distilled from the reaction product to an end-point temperature of 400° F. The reaction produces 34,183 grams of 1-hydroxy-3,7-diphenyl-5-octadecyl-5-aza-1-bora-2,8-dioxacyclooctane.
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Synthesis routes and methods III

Procedure details

The product of the hydrocyanation of butadiene using a nickel catalyst and a boron promoter contains 2-methylglutaronitrile, adiponitrile, phenyl t-butylcatecholboronate, and other organo boron compounds such as triphenyl boron, phenyl boronic acid, its anhydride and its phenol and cresol esters. (The t-butylcatecholboronate is formed by the reaction of t-butylcatechol with a boron compound. The t-butylcatechol is an additive used to inhibit the polymerization of butadiene.) This mixture is combined with the alcohol (e.g. ethylene glycol) in at least stoichiometric quantity relative to boron, and the mixture is distilled using a column with sufficient stages to separate out purified adiponitrile as the bottoms, and a mixture of 2-methylglutaronitrile, any excess alcohol (e.g. ethylene glycol), phenol, cresols, and the newly formed boron-complex, (e.g. phenyl ethyleneglycolboronate) as the overheads. (The adiponitrile bottoms may contain some t-butylcatechol at this point, depending on the efficiency of the column.) The overhead mixture is then further distilled in a second column to remove low boilers consisting of any excess ethylene glycol, phenol, cresols, and phenyl ethyleneglycolboronate. 2-methylglutaronitrile is removed as the bottoms, which are then sent to a third column where pure 2-methylglutaronitrile is taken overhead. The bottoms from this last column consist of t-butylcatechol and a small amount of adiponitrile.
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anhydride
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cresol esters
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